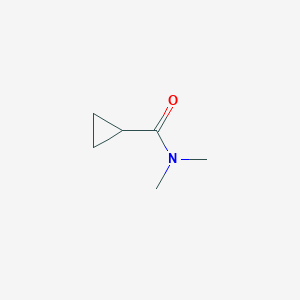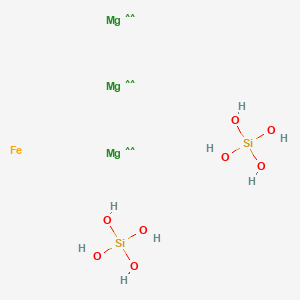
2-(4-Methoxyphenyl)benzaldehyde
Descripción general
Descripción
2-(4-Methoxybenzyl)benzaldehyde is a chemical compound with the molecular formula C15H14O2 . It has an average mass of 226.270 Da and a monoisotopic mass of 226.099380 Da .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxybenzyl)benzaldehyde consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 361.0±22.0 °C at 760 mmHg, and a flash point of 160.5±15.9 °C .Physical And Chemical Properties Analysis
2-(4-Methoxybenzyl)benzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 361.0±22.0 °C at 760 mmHg, and a flash point of 160.5±15.9 °C . It has a molar refractivity of 69.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 204.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Field: Organic Synthesis and Medicinal Chemistry
2-(4-Methoxyphenyl)benzaldehyde
is a versatile compound used in organic synthesis and medicinal chemistry. Researchers have explored its potential as a building block for designing novel molecules with various biological activities.
Methods of Application:
- Synthesis :
- Cyclization : The compound can be synthesized by cyclizing 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .
- Reflux Reaction : Another method involves refluxing 2-hydroxy-5-(2-(4-methoxyphenylethynyl)benzaldehyde) and 4-(2-(4-methoxyphenyl)ethynyl)benzenamine in a methanolic medium .
Results and Outcomes:
- Antitumor Activity :
- The benzothiazole nucleus, to which 2-(4-Methoxyphenyl)benzaldehyde belongs, exhibits potent antitumor activity .
- 2-(4-Aminophenyl)benzothiazoles, derivatives of this compound, show nanomolar inhibitory activity against human breast, ovarian, colon, and renal cell lines in vitro .
- Structure-activity relationships indicate that the benzothiazole sequence (benzothiazole > benzoxazole > benzimidazole) influences activity, with specific derivatives being highly effective against ovarian, lung, and renal cell lines .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQIZQKPSRFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362671 | |
| Record name | 2-(4-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)benzaldehyde | |
CAS RN |
16064-04-3 | |
| Record name | 2-(4-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16064-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)



![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)

